C-82

Übersicht

Beschreibung

C-82 ist ein spezifischer Antagonist des CBP/β-Catenin-Komplexes. Es hemmt die Bindung zwischen β-Catenin und CBP, während es gleichzeitig die Bindung zwischen β-Catenin und p300 verstärkt. Diese Verbindung ist ein potenter Modulator des β-Catenin-abhängigen kanonischen Wnt-Signalwegs, der eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, einschließlich Zellproliferation, Differenzierung und Apoptose .

Wirkmechanismus

Target of Action

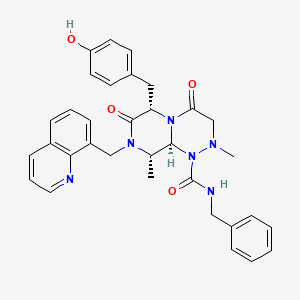

C-82, also known as D33SM48G6V, UNII-D33SM48G6V, CID 73602848, Unii-D33SM48G6V, or (6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide, is a potent and specific inhibitor of the CBP/β-catenin complex . This complex plays a crucial role in the canonical Wnt signaling pathway , which is essential for cell growth and differentiation .

Mode of Action

This compound inhibits the binding between β-catenin and CBP (CREB-binding protein), thereby disrupting the CBP/β-catenin complex . Simultaneously, it increases the binding between β-catenin and p300 , another protein that interacts with β-catenin. This shift in binding partners alters the activity of β-catenin, leading to changes in the downstream signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the canonical Wnt signaling pathway . By modulating the interactions of β-catenin, this compound can influence the transcription of Wnt target genes, which are involved in various cellular processes such as cell proliferation, differentiation, and survival .

Pharmacokinetics

It is mentioned that this compound is the active form of the compound and is rapidly generated in vivo from its pre-drug pri-724 . This suggests that this compound may have good bioavailability, but further studies would be needed to confirm this and to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The disruption of the CBP/β-catenin complex and the subsequent changes in β-catenin’s activity can lead to alterations in the expression of Wnt target genes . This can result in various molecular and cellular effects, depending on the specific genes affected and the context of the cells. In cancer stem cells, for example, these changes could potentially influence cell growth and survival .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

C-82 wird durch eine Reihe von chemischen Reaktionen synthetisiert, ausgehend von seiner Vorstufenform, PRI-724. Die Vorstufe wird in vivo dephosphoryliert, um die aktive Form, this compound, zu erzeugen . Der Syntheseweg umfasst mehrere Schritte, darunter die Bildung des CBP/β-Catenin-Komplex-Inhibitors, gefolgt von der Reinigung und Charakterisierung mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernmagnetresonanz (NMR)-Spektroskopie .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung hochwertiger Rohstoffe, kontrollierter Reaktionsumgebungen und fortschrittlicher Reinigungstechniken, um this compound mit einer Reinheit von über 99 % zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

C-82 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während die Reduktion zu reduzierten Formen mit unterschiedlichen Eigenschaften führen kann .

Wissenschaftliche Forschungsanwendungen

C-82 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung des β-Catenin-abhängigen kanonischen Wnt-Signalwegs verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Modulation von Zellprozessen wie Proliferation und Apoptose.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es spezifisch die Bindung zwischen β-Catenin und CBP hemmt und gleichzeitig die Bindung zwischen β-Catenin und p300 fördert. Diese Modulation des β-Catenin-abhängigen kanonischen Wnt-Signalwegs führt zu Veränderungen der Genexpression und des Zellverhaltens. Zu den molekularen Zielstrukturen von this compound gehören der CBP/β-Catenin-Komplex und der p300/β-Catenin-Komplex .

Vergleich Mit ähnlichen Verbindungen

C-82 ist einzigartig in seiner spezifischen Hemmung des CBP/β-Catenin-Komplexes. Ähnliche Verbindungen umfassen:

PRI-724: Die Vorstufenform von this compound, die in vivo schnell in this compound umgewandelt wird.

This compound zeichnet sich durch seine potente und spezifische Hemmung des CBP/β-Catenin-Komplexes aus, was es zu einem wertvollen Werkzeug für die Untersuchung des Wnt-Signalwegs und die Entwicklung therapeutischer Strategien macht .

Eigenschaften

IUPAC Name |

(6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O4/c1-22-31-38(29(41)21-36(2)39(31)33(43)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(40)16-14-23)32(42)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31,40H,18-21H2,1-2H3,(H,35,43)/t22-,28-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGHKOORFHZFGO-AZXNYEMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422253-37-9 | |

| Record name | C-82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33SM48G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

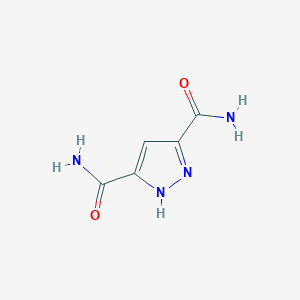

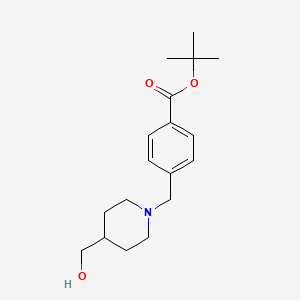

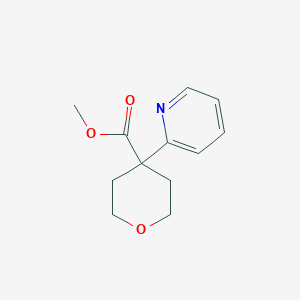

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does C-82 exert its antileukemic effects?

A1: this compound disrupts the Wnt/β-catenin signaling pathway by specifically inhibiting the interaction between β-catenin and cAMP response element-binding protein (CBP). [, , , , ] This interaction is crucial for the transcriptional activity of β-catenin, which regulates the expression of genes involved in cell proliferation, survival, and self-renewal. [, , , , ] By inhibiting this interaction, this compound suppresses β-catenin-mediated transcription and downstream signaling, leading to antileukemic effects. [, , , , ]

Q2: What are the downstream effects of this compound on AML cells?

A2: this compound treatment has been shown to:

- Suppress cell growth and induce apoptosis: this compound inhibits proliferation and induces programmed cell death in AML cell lines and primary patient samples, including those resistant to standard tyrosine kinase inhibitors (TKIs). [, , , , ]

- Target AML stem and progenitor cells: this compound exhibits potent activity against AML stem and progenitor cells, including the CD34+38- subpopulation, which is considered a crucial target for achieving long-term remission. [, , , , ]

- Overcome stromal protection: The bone marrow microenvironment, particularly mesenchymal stromal cells (MSCs), provides a protective niche for AML cells. This compound disrupts this protective effect, enhancing the sensitivity of AML cells to treatment. [, , , , ]

- Downregulate key β-catenin target genes: this compound reduces the expression of β-catenin target genes involved in cell survival, proliferation, and stemness, such as survivin, CD44, c-Myc, and cyclin D1. [, , , , ]

Q3: What is the role of Rac1 and MCL-1 in the synergistic effects of this compound and BCL-2 inhibitors?

A3: Studies have shown that this compound can synergize with BCL-2 inhibitors, such as ABT-199 (Venetoclax), to induce apoptosis in AML cells. This synergy is mediated in part by the downregulation of Rac1, a downstream effector of Wnt/β-catenin signaling. [] Inhibition of Rac1 by this compound leads to the downregulation of MCL-1, an anti-apoptotic protein that contributes to resistance to BCL-2 inhibitors. []

Q4: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound in AML and do not provide detailed information about its molecular formula, weight, or spectroscopic data.

Q5: What is known about the material compatibility and stability of this compound under various conditions?

A5: The research articles provided do not specifically address the material compatibility or stability of this compound under different conditions. Further research is needed to understand these aspects of the compound.

Q6: Has the efficacy of this compound been demonstrated in preclinical models of AML?

A6: Yes, this compound has shown promising antileukemic activity in various preclinical models:

- In vitro studies: this compound effectively inhibits the growth and survival of AML cell lines, including those with FLT3 mutations and those resistant to TKIs. [, , , , ] It also synergizes with other antileukemic agents, such as TKIs and BCL-2 inhibitors. [, , , , ]

- In vivo studies: In mouse models of AML, treatment with PRI-724, the prodrug of this compound, significantly reduced leukemia burden, improved survival, and impaired leukemia cell engraftment. [, , ]

Q7: Is this compound currently being evaluated in clinical trials for AML?

A7: Yes, PRI-724, the prodrug of this compound, is being investigated in a phase I/II clinical trial (NCT01606579) for patients with advanced myeloid malignancies, including AML. [] The trial is evaluating the safety, pharmacokinetics, and preliminary efficacy of PRI-724 as a single agent and in combination with dasatinib.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)

![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)